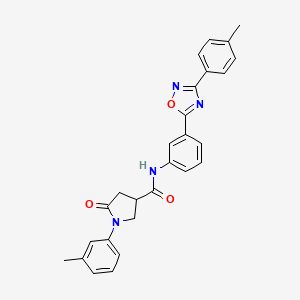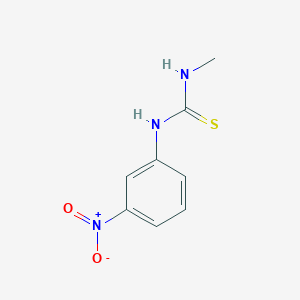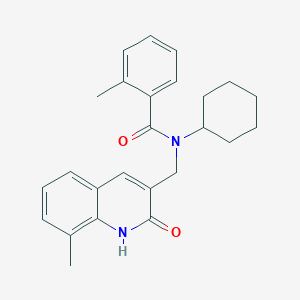
N-benzyl-N-methyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-methyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as BAC, is a chemical compound with potential applications in scientific research. BAC is a member of the oxadiazole family and has been shown to have a variety of biochemical and physiological effects, making it an interesting compound for further study.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-N-methyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins within cells. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and antibacterial activity, this compound has been shown to have anti-inflammatory activity and to inhibit the growth of certain types of fungi. This compound has also been shown to have an effect on the central nervous system, with some studies suggesting that it may have potential as a treatment for certain neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-N-methyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is that it has been shown to have a relatively low toxicity profile, making it a potentially useful compound for in vivo studies. However, one limitation of using this compound is that it can be difficult to work with due to its low solubility in water and other common solvents. Additionally, more research is needed to fully understand the potential side effects of this compound and its long-term effects on the body.
Direcciones Futuras
There are several potential future directions for research involving N-benzyl-N-methyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of interest is the development of new cancer treatments based on this compound and other oxadiazole compounds. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify other proteins and enzymes that it may interact with. Finally, more research is needed to fully understand the potential applications of this compound in treating neurological disorders and other diseases.
Métodos De Síntesis
N-benzyl-N-methyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be synthesized through a multi-step process involving the reaction of several different compounds. One such method involves the reaction of N-benzyl-N-methylglycine with 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with chloroacetyl chloride to form the final product.
Aplicaciones Científicas De Investigación
N-benzyl-N-methyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have potential applications in a variety of scientific research areas. One such area is cancer research, as this compound has been shown to have anti-tumor activity in vitro. This compound has also been shown to have antibacterial activity against several different strains of bacteria, making it a potentially useful compound in the development of new antibiotics.
Propiedades
IUPAC Name |
N-benzyl-N-methyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-27(16-18-8-4-2-5-9-18)22(28)17-29-21-14-12-20(13-15-21)24-25-23(26-30-24)19-10-6-3-7-11-19/h2-15H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRWNKXVCMWMAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide](/img/structure/B7712938.png)
![2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7712941.png)

![2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid](/img/structure/B7712943.png)


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712960.png)


![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7712981.png)
![N-(2,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B7712992.png)